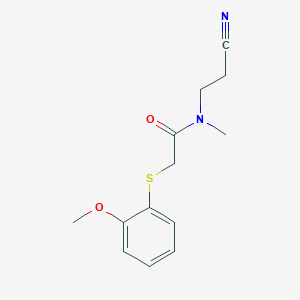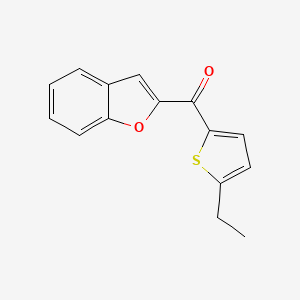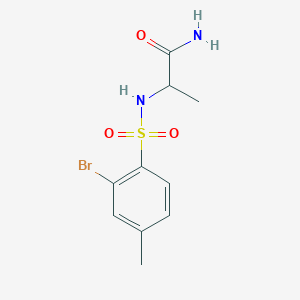![molecular formula C40H47O4P B14901586 [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14901586.png)
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane: is a complex organic compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound is known for its unique structure, which includes multiple aromatic rings and a phosphane group, making it a valuable component in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene. The process involves the formation of a carbon-phosphorus bond through a cross-coupling reaction, which is a common method for synthesizing phosphine ligands .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form if it has been oxidized.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and reduced phosphine derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications .
科学的研究の応用
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to form stable complexes with metals.
作用機序
The mechanism by which [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects involves its ability to act as a ligand and form complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing the transition states and lowering the activation energy of the reactions. The molecular targets include palladium, platinum, and other transition metals commonly used in catalysis .
類似化合物との比較
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
What sets [2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane apart from similar compounds is its unique combination of multiple aromatic rings and the presence of methoxy groups. This structure provides enhanced stability and reactivity in catalytic processes, making it a preferred choice in various applications .
特性
分子式 |
C40H47O4P |
|---|---|
分子量 |
622.8 g/mol |
IUPAC名 |
[2-[2,6-bis(3,5-dimethoxyphenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C40H47O4P/c1-41-30-22-28(23-31(26-30)42-2)36-19-13-20-37(29-24-32(43-3)27-33(25-29)44-4)40(36)38-18-11-12-21-39(38)45(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-27,34-35H,5-10,14-17H2,1-4H3 |
InChIキー |
DGLCXAOLKOHKQA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=C(C(=CC=C2)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
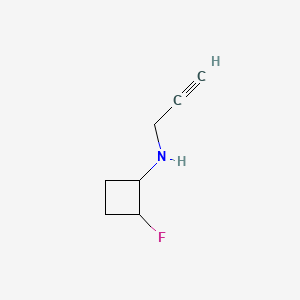
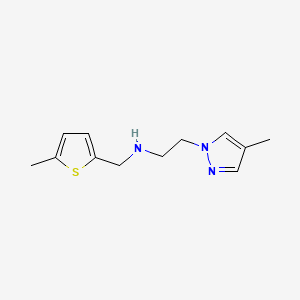
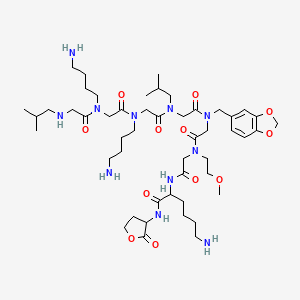
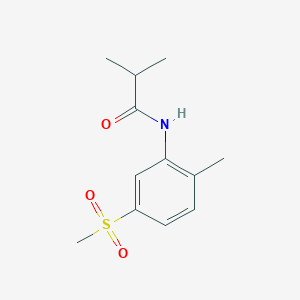
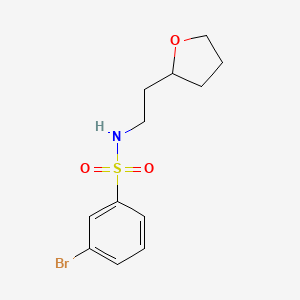
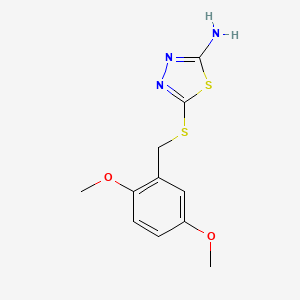
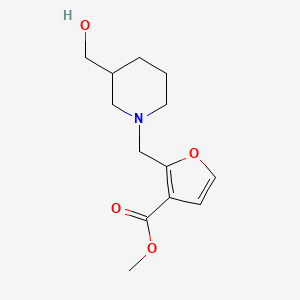
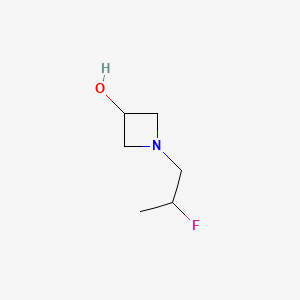
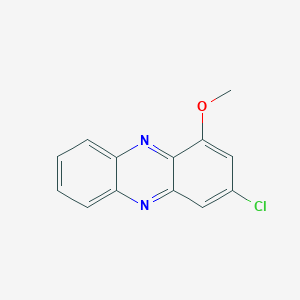
![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B14901574.png)
